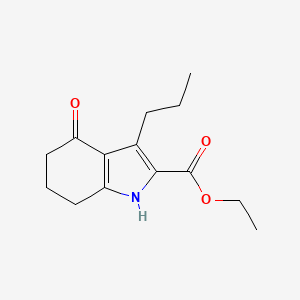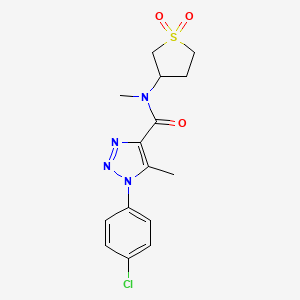![molecular formula C19H21N5O3S B4435578 N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435578.png)
N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide, also known as ETR-100, is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide is not fully understood, but it has been suggested that it may act through multiple pathways. In the study by Zhang et al. (2018), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to induce apoptosis in breast cancer cells by activating the p38 MAPK pathway and inhibiting the Akt/mTOR pathway. In the study by Li et al. (2019), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway. Furthermore, N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to activate the PI3K/Akt pathway in a study by Wang et al. (2018), which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been found to have various biochemical and physiological effects in different studies. In the study by Zhang et al. (2018), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to induce apoptosis and inhibit cell proliferation in breast cancer cells. In the study by Li et al. (2019), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to inhibit the production of inflammatory cytokines in macrophages. Furthermore, N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to reduce myocardial ischemia-reperfusion injury in rats in the study by Wang et al. (2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide in lab experiments is its high potency and selectivity. N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been found to have potent effects in various studies, which makes it a promising compound for drug development. However, one limitation of using N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy and safety in animal models of various diseases. Furthermore, N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide may be used as a lead compound for the development of new drugs with improved potency and selectivity. Overall, the research on N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has shown promising results and may lead to the development of new treatments for various diseases.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. In a study by Zhang et al. (2018), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. In another study by Li et al. (2019), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines in macrophages. Furthermore, N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to have cardioprotective effects in a study by Wang et al. (2018), where it was found to reduce myocardial ischemia-reperfusion injury in rats.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-4-27-16-11-7-5-9-14(16)20-18(25)13(2)28-19-21-22-23-24(19)15-10-6-8-12-17(15)26-3/h5-13H,4H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVPBVZLXVIKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)SC2=NN=NN2C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435513.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenyl-N-1,3-thiazol-2-ylacetamide](/img/structure/B4435521.png)
![1-(2,3-dimethylphenyl)-4-[3-(4-ethylphenyl)propanoyl]piperazine](/img/structure/B4435522.png)
![1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4435537.png)
![5-{3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4435544.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4435566.png)
![2-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4435569.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4435577.png)
![N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435581.png)

![4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435599.png)
![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4435609.png)
![N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine](/img/structure/B4435616.png)